2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one
Overview
Description
2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one is an organic compound characterized by a chloro group attached to a propanone skeleton, where the propanone is further linked to an oxazepine ring. This compound is significant in various scientific fields due to its unique structure and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one typically involves the following steps:
Formation of Oxazepine Ring: : Begin with the synthesis of the octahydrobenzo[e][1,4]oxazepine ring through a cyclization reaction, which usually involves starting materials like an amino alcohol and a suitable di-halogenated precursor.
Attachment of the Chloro Group: : Introduce the chloro group via a substitution reaction using a chlorinating agent such as thionyl chloride.
Propanone Group Integration: : Finally, attach the propanone group through a series of carbon-carbon coupling reactions.
Industrial Production Methods
For industrial-scale production, these steps are optimized to ensure high yield and purity. This may include using automated batch reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation at the propanone group, typically using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: : The chloro group is reactive towards nucleophilic substitution, forming new derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Agents: : Strong nucleophiles like alkoxides or thiolates.
Major Products Formed
Oxidation Products: : Carboxylic acids, esters.
Reduction Products: : Alcohols.
Substitution Products: : Varied depending on the nucleophile used, but typically new chlorinated or functionalized derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound is used as a building block for more complex molecules. Its unique structure facilitates the synthesis of diverse chemical entities.
Biology
Studies explore its potential interactions with biological molecules, especially enzymes, providing insight into enzyme-substrate dynamics.
Medicine
Research in medicinal chemistry investigates its potential therapeutic applications, particularly in developing new pharmaceuticals targeting specific biological pathways.
Industry
In industrial applications, it is utilized in material science for creating polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one exerts its effects involves:
Molecular Targets: : It may target enzymes or receptors, causing inhibition or activation.
Pathways: : Interaction with specific biochemical pathways leading to altered biological outcomes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(octahydrobenzo[e][1,4]thiazepin-1(5H)-yl)propan-1-one: : A similar compound where the oxazepine ring is replaced by a thiazepine ring.
2-chloro-1-(octahydrobenzo[e][1,4]diazepin-1(5H)-yl)propan-1-one: : Features a diazepine ring instead of an oxazepine.
Uniqueness
The oxazepine ring in 2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)propan-1-one imparts distinct reactivity and biological interactions, differentiating it from similar compounds with thiazepine or diazepine rings, which may show varied chemical properties and biological activities.
This compound’s uniqueness lies in its structural configuration and the versatility it offers in scientific research and industrial applications.
Properties
IUPAC Name |
1-(3,5,5a,6,7,8,9,9a-octahydro-2H-benzo[e][1,4]oxazepin-1-yl)-2-chloropropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClNO2/c1-9(13)12(15)14-6-7-16-8-10-4-2-3-5-11(10)14/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLVLJIPQVETNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC2C1CCCC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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